molecular formula C28H28N2O4 B442638 11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 312621-97-9

11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B442638
CAS No.: 312621-97-9
M. Wt: 456.5g/mol
InChI Key: DIUKLAVPJZFJAJ-UHFFFAOYSA-N
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Description

11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehydes with diamines, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific structural features, including the presence of multiple methoxy groups and its hexahydrobenzo[b][1,4]benzodiazepin-7-one core. These structural elements may contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

312621-97-9

Molecular Formula

C28H28N2O4

Molecular Weight

456.5g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c1-32-20-11-8-17(9-12-20)19-14-23-27(24(31)15-19)28(30-22-7-5-4-6-21(22)29-23)18-10-13-25(33-2)26(16-18)34-3/h4-13,16,19,28-30H,14-15H2,1-3H3

InChI Key

DIUKLAVPJZFJAJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2

Origin of Product

United States

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